1-Benzyl-1H-pyrazol-5-amine Lipophilicity (XLogP3-AA = 1.5) Versus N1-Methyl and N1-Ethyl Pyrazol-5-amine Analogs
The N1-benzyl substitution in 1-benzyl-1H-pyrazol-5-amine yields a calculated XLogP3-AA value of 1.5, representing a substantial lipophilicity increase relative to N1-methyl-1H-pyrazol-5-amine (estimated XLogP3-AA ≈ 0.1–0.3) and N1-ethyl-1H-pyrazol-5-amine (estimated XLogP3-AA ≈ 0.5–0.8) [1]. This lipophilicity differential directly governs the compound's utility as a more membrane-permeable building block for generating lead-like kinase inhibitor candidates with balanced ADME profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N1-methyl-1H-pyrazol-5-amine: ≈0.1–0.3; N1-ethyl-1H-pyrazol-5-amine: ≈0.5–0.8 |
| Quantified Difference | ≥ 2-fold to >5-fold higher lipophilicity |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability, making this building block more suitable for generating cell-permeable inhibitor candidates without requiring additional polarity-masking synthetic steps.
- [1] PubChem. 1-Benzyl-1H-pyrazol-5-amine (CID 77061) – XLogP3-AA. National Center for Biotechnology Information. View Source
